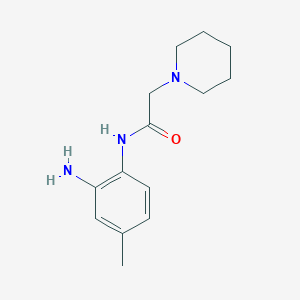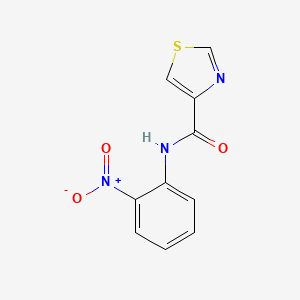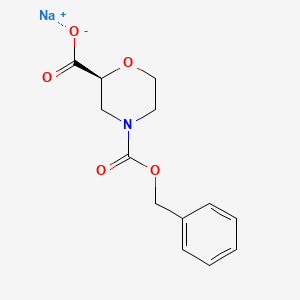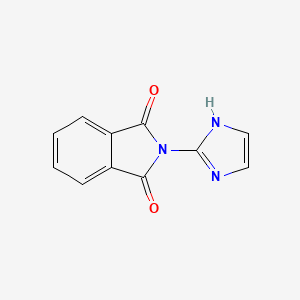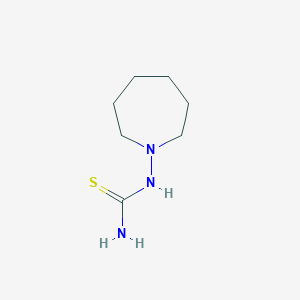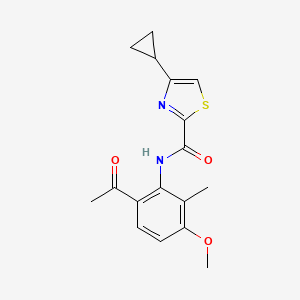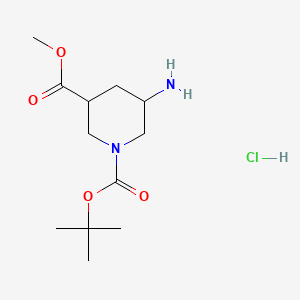![molecular formula C21H30ClN3O3 B13887705 Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate](/img/structure/B13887705.png)
Tert-butyl 4-([3-chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate: is a complex organic compound that features a piperazine ring substituted with a tert-butyl group and a phenyl ring bearing a chloro and pyrrolidine-1-carbonyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly at the piperazine and pyrrolidine moieties.
Amide Bond Formation: The pyrrolidine-1-carbonyl group can be introduced through amide bond formation reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution of the chloro group can yield various substituted derivatives, while oxidation and reduction reactions can modify the functional groups on the piperazine and pyrrolidine rings.
Scientific Research Applications
Chemistry: This compound serves as a building block for the synthesis of more complex molecules in organic chemistry. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology and Medicine: In medicinal chemistry, tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate is investigated for its potential as a pharmacophore in drug design. It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: The compound is used in the synthesis of various industrial chemicals and materials. Its derivatives may find applications in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperazine ring can act as a ligand, binding to metal ions or proteins, while the phenyl and pyrrolidine groups can modulate the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
Comparison: Compared to these similar compounds, tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate is unique due to the presence of the pyrrolidine-1-carbonyl group, which can significantly influence its chemical reactivity and biological activity. The chloro substituent on the phenyl ring also provides a site for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C21H30ClN3O3 |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
tert-butyl 4-[[3-chloro-2-(pyrrolidine-1-carbonyl)phenyl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H30ClN3O3/c1-21(2,3)28-20(27)25-13-11-23(12-14-25)15-16-7-6-8-17(22)18(16)19(26)24-9-4-5-10-24/h6-8H,4-5,9-15H2,1-3H3 |
InChI Key |
RDQJPDJIDLWDMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)C(=O)N3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)methyl]-4,6-dimethyl-5-nitro-2,3-dihydroindole](/img/structure/B13887626.png)
![2-[2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethynyl-trimethylsilane](/img/structure/B13887627.png)

![Ethyl 3-fluoro-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate](/img/structure/B13887631.png)
